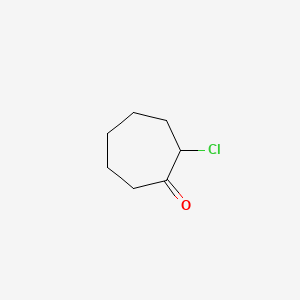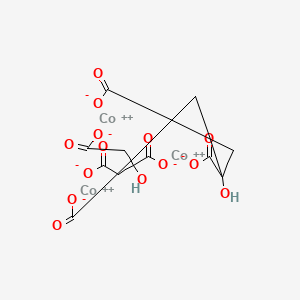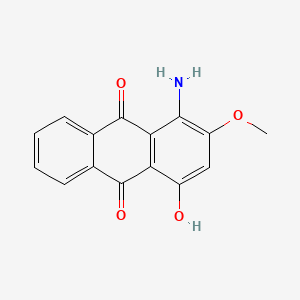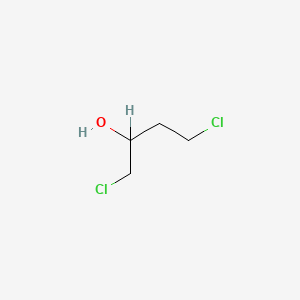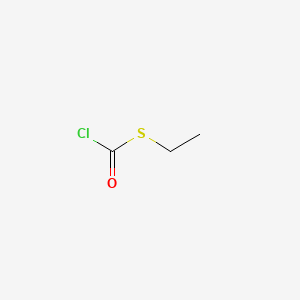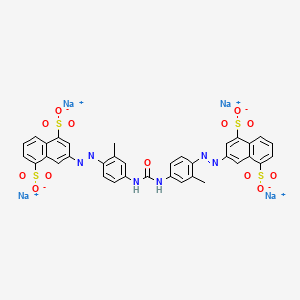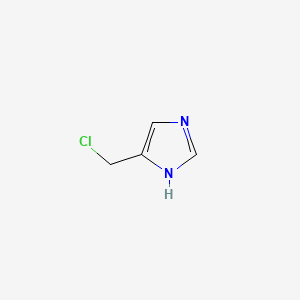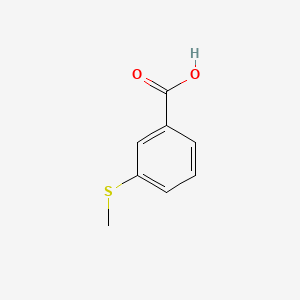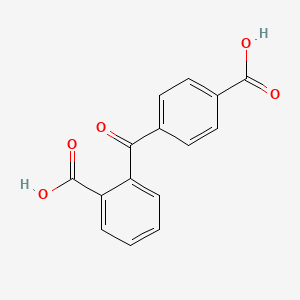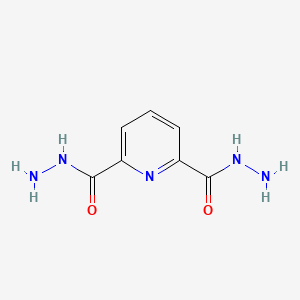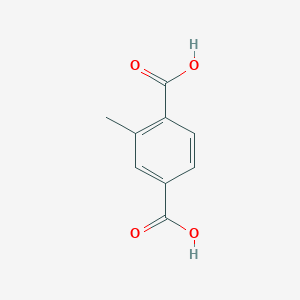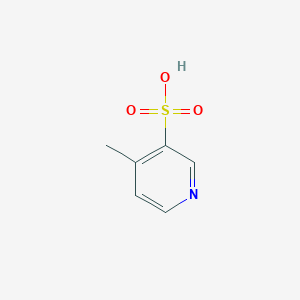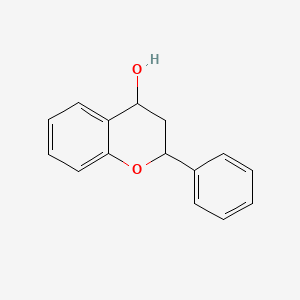
4-Flavanol
説明
4-Flavanol , also known as 2-arylchroman-4-ol or 3-deoxyflavoids , belongs to the subclass of flavonoids. These compounds possess a privileged structural core found in many biologically active molecules. Their properties include anticarcinogenic, antidiabetic, antioxidant, antimitotic, and biocidal effects .
2.
Synthesis Analysis
- Transformation into Racemic Trans-Flavan-4-ols : The flavanones are then converted into racemic trans-flavan-4-ols through a sequence involving carbonyl reduction, Mitsunobu reaction, and ester deprotection .
3.
Molecular Structure Analysis
The molecular structure of 4-Flavanol consists of a chroman-4-ol core, with variations in substitution patterns on the aromatic ring. These substitutions influence its biological activity and stereochemistry .
4.
Chemical Reactions Analysis
The potential of lipases as biocatalysts for stereoselective acylation reactions has been explored. A screening of lipases and optimization of reaction conditions led to highly asymmetric transformations. For instance, AK lipase from Pseudomonas fluorescens combined with vinyl acetate achieved remarkable stereoselectivity (E > 200, 50–99% eeS, and >99% eeP) under mild conditions .
科学的研究の応用
Phytochemistry and Biological Activities
4-Flavanol, a type of secondary plant metabolite, is recognized for its array of health benefits. These include acting as an antioxidant, anticarcinogen, cardioprotective, antimicrobial, antiviral, and neuroprotective agent. Its incorporation as a functional ingredient in dairy products highlights its versatility. The growing interest from pharmacologists and botanists is due to its structural features and health-promoting functions. This review provides a comprehensive overview of various flavanols and their derivatives, laying the foundation for future research and development in this area (Luo et al., 2022).
Digestion, Absorption, and Bioactivity
Flavanols are found in cocoa, red wine, green tea, and other foods. They exhibit potent antioxidant properties and influence vascular function. Flavanols' bioavailability is affected by factors like food processing and digestion. Their various health benefits, particularly on cardiovascular health, are supported by epidemiological data, indicating an inverse relationship between cocoa intake and mortality. This comprehensive study highlights the importance of flavanols in health and disease prevention (Hackman et al., 2007).
Characterization in Nutraceuticals
The role of flavanols in developing nutraceutical products is significant, thanks to their health-promoting attributes. This study focuses on characterizing nutraceuticals based on flavanol composition using advanced chromatographic techniques. The findings provide insights into the authentication and quality control of flavanol-rich products, crucial for the nutraceutical industry (Vidal-Casanella et al., 2021).
Pharmacological Activities
Flavanols, found in everyday foods like grapes and cocoa, have shown a range of biological activities, such as antioxidant, antitumor, and cardiovascular protection. This paper reviews the sources and pharmacological activities of flavanols, offering a perspective for their application in health food and pharmaceutical industries (Yan et al., 2015).
Interaction with Microbiota and Immunity
Flavanols influence health and combat metabolic diseases like diabetes and obesity. They regulate immunological reactions and modulate gut microbiota, leading to improved metabolic pathways and reduced inflammation. This review sheds light on the complex interaction between flavanols, microbiota, and the immune system, crucial for understanding their role in metabolic diseases (Martín & Ramos, 2021).
Anti-Inflammatory and Anti-Invasion Drug Design
Flavanols inhibit matrix-proteases involved in inflammation and cancer invasion. This study provides insights into the relationship between flavanols' chemical structure and their inhibitory activity on proteases. It lays the groundwork for designing new molecules with enhanced anti-proteolytic activities for use in medical treatments (Sartor et al., 2002).
特性
IUPAC Name |
2-phenyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMFRMLVZQOBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964098 | |
| Record name | 4-Hydroxyflavan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Flavanol | |
CAS RN |
487-25-2 | |
| Record name | 4-Hydroxyflavan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-4-chromanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Flavanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyflavan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



